molecular formula C8H9N5O5 B12508038 {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate

{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate

Cat. No.: B12508038
M. Wt: 255.19 g/mol
InChI Key: NKEKFGDSLGKSTH-UHFFFAOYSA-N
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Description

{Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate is a complex organic compound characterized by the presence of amino, nitro, and nitrate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate typically involves a multi-step process. One common method includes the nitration of 2-methyl-5-nitroaniline, followed by the introduction of an amino group through a Mannich reaction. The final step involves the formation of the nitrate ester.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and nitro groups.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon or reagents like sodium borohydride.

    Substitution: Halogenating agents or nitrating mixtures.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to diamines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable building block.

Biology

In biological research, this compound can be used to study the effects of nitro and amino groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-nitroaniline: A precursor in the synthesis of the target compound.

    2-Amino-5-nitrophenol: Another compound with similar functional groups.

    Nitrate esters: Compounds with similar nitrate functionality.

Uniqueness

The uniqueness of {Amino[(2-methyl-5-nitrophenyl)amino]methylidene}amino nitrate lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications. Its structure provides a balance between stability and reactivity, making it suitable for various scientific and industrial uses.

Properties

Molecular Formula

C8H9N5O5

Molecular Weight

255.19 g/mol

IUPAC Name

[[amino-(2-methyl-5-nitroanilino)methylidene]amino] nitrate

InChI

InChI=1S/C8H9N5O5/c1-5-2-3-6(12(14)15)4-7(5)10-8(9)11-18-13(16)17/h2-4H,1H3,(H3,9,10,11)

InChI Key

NKEKFGDSLGKSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=NO[N+](=O)[O-])N

Origin of Product

United States

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